Array ( [bid] => 143675 ) Buy Pyridin-4-ylmethanesulfonyl Chloride | 130820-88-1

Pyridin-4-ylmethanesulfonyl Chloride

Catalog No.
S1531503
CAS No.
130820-88-1
M.F
C6H6ClNO2S
M. Wt
191.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyridin-4-ylmethanesulfonyl Chloride

CAS Number

130820-88-1

Product Name

Pyridin-4-ylmethanesulfonyl Chloride

IUPAC Name

pyridin-4-ylmethanesulfonyl chloride

Molecular Formula

C6H6ClNO2S

Molecular Weight

191.64 g/mol

InChI

InChI=1S/C6H6ClNO2S/c7-11(9,10)5-6-1-3-8-4-2-6/h1-4H,5H2

InChI Key

GSXAZLRAMNDMDB-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1CS(=O)(=O)Cl

Canonical SMILES

C1=CN=CC=C1CS(=O)(=O)Cl

Synthesis of Sulfonamides and Sulfones

Pyr-SO2Cl serves as a valuable precursor for the synthesis of diverse sulfonamides and sulfones, which are important functional groups in medicinal chemistry and materials science. Its reactive sulfonyl chloride moiety readily undergoes nucleophilic substitution reactions with various amine and thiol nucleophiles, leading to the formation of the corresponding sulfonamides and sulfones, respectively.

These functionalities play crucial roles in numerous drug molecules, exhibiting diverse biological activities such as anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, they find applications in polymer chemistry, where they contribute to specific properties like enhanced thermal stability and mechanical strength.

Pyr-SO2Cl can be employed to introduce the Pyr-SO2 group onto various organic molecules. This group acts as a versatile linker or spacer, allowing researchers to attach specific functionalities to the target molecule while maintaining specific distances or orientations. This approach proves valuable in various research fields, including:

  • Bioconjugation: Pyr-SO2 facilitates the attachment of biomolecules like peptides, carbohydrates, or fluorophores to other molecules, enabling the study of their interactions and functions within biological systems.
  • Synthesis of functional materials: The Pyr-SO2 group can be incorporated into materials like polymers or photoactive molecules to modulate their properties, such as solubility, conductivity, or light-emitting capabilities.

Pyridin-4-ylmethanesulfonyl chloride is an organosulfur compound characterized by the presence of a pyridine ring substituted at the 4-position with a methanesulfonyl chloride group. Its chemical formula is C6H6ClNO2SC_6H_6ClNO_2S, and it has a molecular weight of approximately 191.64 g/mol. This compound appears as a pale yellow to colorless liquid with a pungent odor and is classified as hazardous due to its corrosive nature and toxicity upon inhalation or skin contact. Pyridin-4-ylmethanesulfonyl chloride serves as an important intermediate in various organic synthesis applications, particularly in the pharmaceutical and agrochemical industries .

Due to the presence of the sulfonyl chloride group, pyridin-4-ylmethanesulfonyl chloride is likely to be:

  • Corrosive: Can cause severe skin and eye burns
  • Lachrymator: Can irritate the respiratory system
  • Reactive: May react violently with water or alcohols
Typical of sulfonyl chlorides, including:

  • Formation of Methanesulfonates: It reacts with alcohols to form corresponding methanesulfonates, which are useful intermediates in substitution and elimination reactions.
  • Synthesis of Sulfonamides: The compound can react with primary and secondary amines to yield sulfonamides, which are stable under acidic and basic conditions.
  • Cyclization Reactions: Under specific conditions, it can undergo cycloadditions to form various heterocycles, particularly when treated with bases like triethylamine .

The synthesis of pyridin-4-ylmethanesulfonyl chloride typically involves the reaction of pyridine derivatives with methanesulfonyl chloride under controlled conditions. Common methods include:

  • Direct Reaction: Pyridine or its derivatives can be treated with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to facilitate the formation of the sulfonyl chloride.
  • Chlorination of Picolinic Acid: Another approach involves chlorination reactions where picolinic acid derivatives are converted into pyridin-4-ylmethanesulfonyl chloride through sulfonation processes .

Pyridin-4-ylmethanesulfonyl chloride finds applications in various fields:

  • Pharmaceuticals: It is used as an intermediate in the synthesis of bioactive compounds, including potential drug candidates.
  • Agricultural Chemicals: The compound is utilized in developing herbicides and pesticides.
  • Chemical Synthesis: It serves as a reagent for preparing sulfonamides and methanesulfonates, which are critical in organic chemistry .

Studies on pyridin-4-ylmethanesulfonyl chloride interactions primarily focus on its reactivity with nucleophiles such as amines and alcohols. These interactions are crucial for understanding its role in synthetic pathways leading to biologically active molecules. The compound's electrophilic nature allows it to engage effectively in nucleophilic substitution reactions, making it a valuable reagent in organic synthesis .

Pyridin-4-ylmethanesulfonyl chloride shares similarities with other sulfonyl chlorides but is unique due to its specific pyridine substitution. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Methanesulfonyl ChlorideSimple organosulfur compoundMost basic sulfonyl chloride; used widely
P-Toluenesulfonyl ChlorideAromatic sulfonyl chlorideMore stable; commonly used for mesylation
Benzene Sulfonyl ChlorideAromatic sulfonyl chlorideUsed in various synthetic applications
Pyridin-2-ylmethanesulfonyl ChlorideSimilar structureDifferent substitution pattern affecting reactivity

Pyridin-4-ylmethanesulfonyl chloride stands out due to its ability to selectively react with specific nucleophiles while maintaining stability under various conditions, making it particularly useful in targeted synthetic applications .

XLogP3

0.8

Wikipedia

Pyridin-4-ylmethanesulfonyl Chloride

Dates

Last modified: 08-15-2023

Explore Compound Types